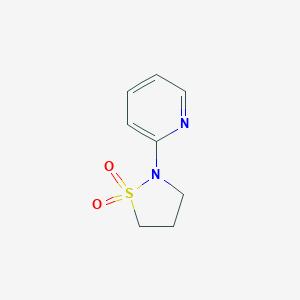

2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide

Description

Properties

IUPAC Name |

2-pyridin-2-yl-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c11-13(12)7-3-6-10(13)8-4-1-2-5-9-8/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQDDQXMZPWDNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of Pyridylamine Intermediate

2-Pyridylmethylamine is reacted with dipyridyl ketone in the presence of hydroxylamine hydrochloride, yielding an oxime intermediate. Reduction using sodium borohydride in methanol produces a primary amine, which is alkylated with 1,3-dibromopropane to form a secondary amine.

Step 2: Cyclization and Sulfonation

The amine undergoes cyclization with sulfur trioxide (SO₃) in dichloromethane, forming the thiazolidine sulfide. Oxidation with H₂O₂/glacial acetic acid (1:1) at 50°C for 6 hours yields the sulfone.

Step 3: Purification

Crude product purification via column chromatography (silica gel, ethyl acetate/hexane) affords the final compound in >90% purity, as validated by HPLC.

Industrial-Scale Considerations

Economic and safety factors necessitate solvent minimization and catalyst recycling. The patent US7977487B2 highlights a 90% reduction in organic solvent usage by employing aqueous sodium hydroxide for phase separation during workup. Additionally, Glauber’s salt (Na₂SO₄·10H₂O) is utilized to dehydrate reaction mixtures, reducing energy consumption during solvent removal.

Analytical Characterization

Spectroscopic Data :

-

IR : Peaks at 1698 cm⁻¹ (C=O), 1591 cm⁻¹ (C=N), and 1340–1160 cm⁻¹ (S=O).

-

¹H NMR : δ 2.30–2.50 (m, 2H, CH₂), 3.60–3.80 (m, 2H, CH₂-SO₂), 7.20–8.50 (m, 4H, pyridine-H).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfone derivatives, while nucleophilic substitution with amines can produce aminothiazolidine derivatives .

Scientific Research Applications

2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity . Additionally, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s closest analogs include:

1,2,5-Thiadiazolidine 1,1-Dioxide (CAS 654073-32-2, Similarity: 0.79): Features a six-membered thiadiazolidine ring instead of a five-membered thiazolidine.

2-Methyl-1,2,6-thiadiazinane 1,1-Dioxide (CAS 5823-51-8, Similarity: 0.79):

- A six-membered thiadiazinane ring with a methyl group.

- The larger ring size reduces ring strain, possibly enhancing thermal stability relative to the five-membered thiazolidine core in the target compound .

Substituted 1,2-Thiazetidine 1,1-Dioxides (e.g., 1,2-thiazetidine-3-acetic acid derivatives): Four-membered thiazetidine rings exhibit higher ring strain, leading to increased reactivity. N-Acylated derivatives hydrolyze readily to sulfonic acids and react with amines to form sulfonamides, a reactivity less pronounced in the target compound due to steric hindrance from the pyridine group .

Reactivity and Stability

- Hydrolytic Sensitivity :

- Thiazetidine derivatives (e.g., N-acylated 1,2-thiazetidine-3-acetic acid 1,1-dioxide) undergo rapid hydrolysis under humid conditions, forming sulfonic acids. In contrast, the pyridine substituent in 2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide may stabilize the sulfone group via electron-withdrawing effects, reducing hydrolysis rates .

- Nucleophilic Substitution :

Data Table: Key Comparative Features

| Compound Name | Core Structure | Substituents | Similarity Score | Reactivity Highlights | Potential Applications |

|---|---|---|---|---|---|

| 2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide | Thiazolidine | Pyridin-2-yl | N/A | Moderate hydrolysis resistance | Drug intermediates, catalysis |

| 1,2,5-Thiadiazolidine 1,1-dioxide | Thiadiazolidine | None | 0.79 | High hydrolytic stability | Organic synthesis |

| 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide | Thiadiazinane | Methyl | 0.79 | Thermally stable | Material science |

| N-Acylated 1,2-thiazetidine-3-acetic acid | Thiazetidine | Acetic acid derivatives | N/A | Rapid hydrolysis to sulfonic acids | Reactive intermediates |

| Nifurtimox | Thiazine | Nitrofurfurylidene amino | N/A | Antiparasitic activity | Pharmaceuticals |

Biological Activity

Overview

2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide is primarily attributed to its ability to interact with various biological targets.

Target of Action:

- The thiazolidine motif is known to be present in several bioactive compounds, enhancing pharmacological properties through specific interactions with cellular targets.

Biochemical Pathways:

- This compound influences several biochemical pathways, contributing to its therapeutic effects. It has shown potential in modulating pathways related to inflammation and cell proliferation .

Pharmacokinetics:

- Research indicates that various synthetic approaches have been developed to enhance the pharmacokinetic profiles of thiazolidine derivatives, including this compound. These enhancements aim to improve selectivity and bioavailability.

Biological Activities

The compound exhibits a wide range of biological activities:

Antimicrobial Activity

Studies have demonstrated that 2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide possesses significant antimicrobial properties against various pathogens. It has been effective against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

Research has highlighted the anticancer potential of thiazolidine derivatives. In vitro studies have shown that 2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide can inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory cytokines and reduce oxidative stress in cellular models .

Neuroprotective Effects

Emerging studies suggest that this thiazolidine derivative may offer neuroprotective benefits by mitigating oxidative damage in neuronal cells. This activity is particularly relevant for conditions such as Alzheimer's disease .

Research Findings and Case Studies

A variety of studies have contributed to our understanding of the biological activity of 2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide:

Q & A

Q. What are the standard synthetic routes for 2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide, and how are intermediates purified?

The synthesis typically involves catalytic oxidation of thietane derivatives using tungstic acid under alkaline conditions, followed by chlorination and dehydrohalogenation to form the sulfone ring . Purification often employs recrystallization from toluene or chloroform, with yield optimization via controlled reaction stoichiometry (e.g., sulfone-to-solvent ratios) to minimize side products like 3,3-dichlorothietane .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving bond lengths and angles . Complementary methods include NMR (e.g., H and C for substituent analysis) and IR spectroscopy to confirm sulfone (SO) and pyridine functional groups .

Q. How is the compound’s stability evaluated under experimental conditions?

Stability studies involve monitoring degradation products via HPLC or mass spectrometry under varying pH, temperature, and light exposure. For example, sulfone derivatives are prone to hydrolysis in aqueous alkaline conditions, requiring inert atmospheres or stabilizers during storage .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective chlorination of the thiazolidine ring?

Chlorination at the 3-position is attributed to polar effects in free-radical reactions, where electron-withdrawing sulfone groups direct hydrogen abstraction to distal positions. Computational studies (DFT) support this by modeling radical intermediates and transition states .

Q. How can discrepancies between in vitro and in vivo biological activity data be resolved?

Pharmacokinetic factors (e.g., metabolic degradation) and solubility limitations in biological matrices often explain such discrepancies. Comparative studies using radiolabeled analogs or prodrug strategies (e.g., esterification for enhanced bioavailability) are recommended .

Q. What computational models predict the compound’s physicochemical properties, and how are they validated?

Density functional theory (DFT) calculates parameters like dipole moments and logP, while molecular dynamics simulations assess solubility. Validation involves correlating predicted values (e.g., boiling point: 425.8±37.0°C) with experimental thermogravimetric analysis .

Q. Which strategies mitigate side reactions during large-scale synthesis?

Optimizing reaction conditions (e.g., solvent polarity, catalyst loading) reduces byproducts. For instance, using toluene as a solvent minimizes radical recombination during chlorination, while flow chemistry improves heat dissipation and scalability .

Data Analysis and Contradictions

Q. How should researchers address conflicting crystallographic data on sulfone ring conformation?

Ambiguities arise from torsional strain in the thiazolidine ring. Combining high-resolution X-ray data with solid-state NMR can resolve discrepancies, as seen in studies of similar dihydrothiophene dioxides .

Q. What statistical approaches reconcile variability in enzyme inhibition assays?

Dose-response curves with IC values should be normalized to controls (e.g., COX-2/5-LO inhibition in inflammatory models). Outliers are addressed via replicate experiments (n ≥ 3) and meta-analysis of published datasets .

Methodological Frameworks

Q. Which protocols ensure reproducibility in radical-mediated synthesis steps?

Standardized initiators (e.g., AIBN) and controlled UV irradiation (λ = 365 nm) minimize batch-to-batch variability. Real-time monitoring via Raman spectroscopy tracks reaction progress .

Q. How are molecular docking studies designed to explore sulfone-protein interactions?

Docking employs crystal structures of target enzymes (e.g., COX-2) using AutoDock Vina. Binding affinity predictions are cross-validated with surface plasmon resonance (SPR) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.